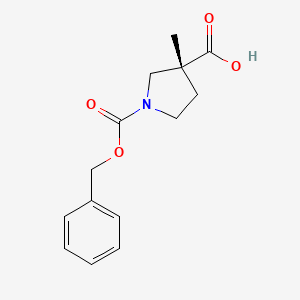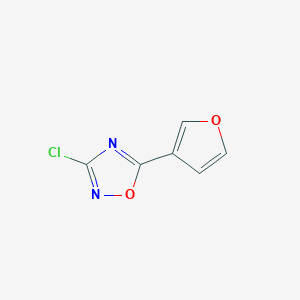
(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester
Overview
Description
“®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester” is a chemical compound with the formula C14H17NO4 and a molecular weight of 263.2926 . It is used as a building block in pharmaceutical research .
Chemical Reactions Analysis
The specific chemical reactions involving “®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester” are not detailed in the search results. As a building block in pharmaceutical research , it is likely involved in various chemical reactions to create new compounds.Scientific Research Applications
Photocatalytic Synthesis of Ester Derivatives
Esters and their derivatives are crucial in the synthesis of various pharmaceuticals and fine chemicals. The compound can be used in photocatalytic processes to synthesize ester derivatives . This method involves reactions that are typically more environmentally friendly and can be more efficient than traditional synthesis methods.
Development of Pharmaceutical Agents
The ester group present in the compound is a common moiety in many drugs. It can be utilized in the development of pharmaceutical agents such as clopidogrel and methylphenidate, which are ester derivatives . These applications are significant in the creation of new medications and treatments.
Green Chemistry Applications
In the pursuit of more sustainable and eco-friendly chemical processes, this compound can play a role in the green synthesis of benzimidazole derivatives, which have various pharmacological activities . Green chemistry aims to reduce the environmental impact of chemical synthesis and this compound could contribute to that goal.
Bio-Distribution and Efficacy Evaluation
The compound can be used in bio-distribution and efficacy evaluation studies for nucleic acid nanocarriers . This is particularly relevant in the development of new drug delivery systems and understanding how they distribute within biological systems.
Enzyme Modification
In the field of biotechnology, the compound can be used to modify enzymes to make them acid-resistant . This has applications in various industries where enzymes are used under harsh conditions, such as in the food and pharmaceutical industries.
Catalysis in Organic Synthesis
The compound can act as a catalyst in organic synthesis, facilitating the formation of complex molecules . This is crucial in the production of various organic compounds, including those used in pharmaceuticals and materials science.
Mechanism of Action
properties
IUPAC Name |
(3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHTZUOXJDYNBQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
